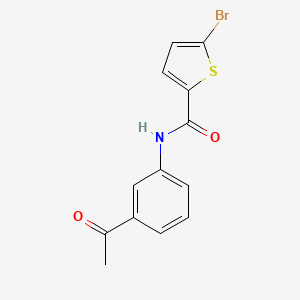

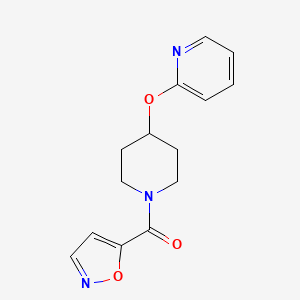

![molecular formula C21H20Cl3N3O2S B2762064 N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-(2,4-dichlorophenoxy)acetamide hydrochloride CAS No. 1049751-78-1](/img/structure/B2762064.png)

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-(2,4-dichlorophenoxy)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-(2,4-dichlorophenoxy)acetamide hydrochloride” is a complex organic molecule. It contains a total of 52 bonds, including 27 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 1 double bond, and 11 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . It is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics .Molecular Structure Analysis

The molecular structure of this compound is complex, with a variety of different types of bonds and ring structures. The InChI code for this compound is 1S/C8H11N3OS.ClH/c1-5(12)10-8-11-6-2-3-9-4-7(6)13-8;/h9H,2-4H2,1H3,(H,10,11,12);1H .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve a variety of different reactants and products. The compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 230.33 .Scientific Research Applications

Research on Similar Compounds

1. Metabolic Stability Improvement through Structural Analogs Markian M. Stec et al. (2011) explored structure-activity relationships of dual inhibitors, focusing on variations of 6,5-heterocycles to enhance metabolic stability. This study suggests a methodology for modifying chemical structures to reduce metabolic deacetylation, a common challenge in pharmaceutical development (Stec et al., 2011).

2. Photovoltaic Efficiency and Ligand-Protein Interactions Y. Mary et al. (2020) investigated benzothiazolinone acetamide analogs for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection. This research highlights the compound's application in renewable energy technology and its binding interactions with proteins like Cyclooxygenase 1 (COX1) (Mary et al., 2020).

3. ACAT-1 Inhibition for Disease Treatment Research by K. Shibuya et al. (2018) identified a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), suggesting its utility in treating diseases involving ACAT-1 overexpression. This study underscores the therapeutic potential of chemical compounds in addressing specific disease mechanisms (Shibuya et al., 2018).

4. Src Kinase Inhibition and Anticancer Activities A study by Asal Fallah-Tafti et al. (2011) on N-benzyl substituted acetamide derivatives revealed their Src kinase inhibitory and anticancer activities. This research contributes to the understanding of the compound's role in cancer therapy by inhibiting specific kinases involved in tumor growth (Fallah-Tafti et al., 2011).

Safety and Hazards

properties

IUPAC Name |

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N3O2S.ClH/c22-15-6-7-18(16(23)10-15)28-13-20(27)25-21-24-17-8-9-26(12-19(17)29-21)11-14-4-2-1-3-5-14;/h1-7,10H,8-9,11-13H2,(H,24,25,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIVCZWNPSRBEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2761986.png)

![N-(3-chlorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2761989.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide](/img/structure/B2761991.png)

![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2761992.png)

![4-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2762001.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2762003.png)

![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2762004.png)